![molecular formula C24H31N5O2 B10833315 2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide](/img/structure/B10833315.png)
2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide is a complex organic compound that features a unique structure combining adamantyl, pyrazolo[1,5-a]pyridine, and aminopyrrolidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyridine core, which can be synthesized through cyclocondensation reactions involving amino pyrazoles and enaminones or chalcones in the presence of oxidizing agents like potassium persulfate (K₂S₂O₈) . The adamantyl group can be introduced via a nucleophilic substitution reaction using adamantyl halides . The final step involves coupling the pyrazolo[1,5-a]pyridine intermediate with the aminopyrrolidine moiety under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The pyrazolo[1,5-a]pyridine core can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: Pd/C with hydrogen gas at room temperature.
Substitution: Adamantyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to fully saturated analogs.
Scientific Research Applications
2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyridine core can mimic the adenine ring of ATP, allowing it to bind to kinase active sites and inhibit their activity . This inhibition can disrupt signaling pathways involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative-hypnotic drug with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative-hypnotic with a similar core structure.
Ocinaplon: An anxiolytic drug with a pyrazolo[1,5-a]pyrimidine core.
Uniqueness
2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide is unique due to the presence of the adamantyl group, which imparts increased stability and lipophilicity, potentially enhancing its bioavailability and efficacy compared to similar compounds.
Properties
Molecular Formula |
C24H31N5O2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide |
InChI |
InChI=1S/C24H31N5O2/c25-18-3-5-28(14-18)23(31)20-9-21-19(2-1-4-29(21)27-20)26-22(30)13-24-10-15-6-16(11-24)8-17(7-15)12-24/h1-2,4,9,15-18H,3,5-8,10-14,25H2,(H,26,30) |
InChI Key |
CHANXFBBIWKIAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=NN3C=CC=C(C3=C2)NC(=O)CC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


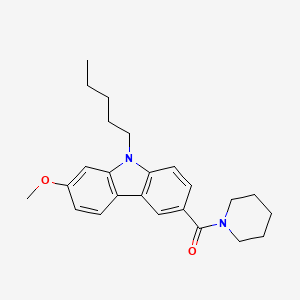

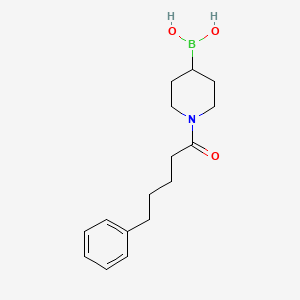
![2-[[2-ethyl-8-fluoro-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]imidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile](/img/structure/B10833250.png)
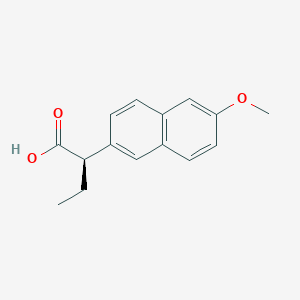
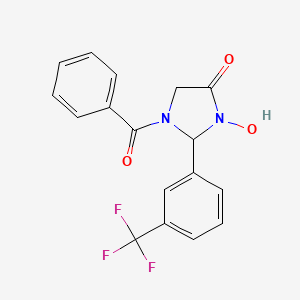

![N-(6-fluoro-3-pyridyl)-1-[4-[(5-isopropyl-1H-pyrazol-3-yl)amino]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10833287.png)
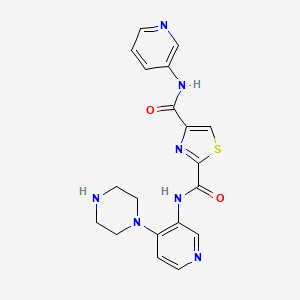
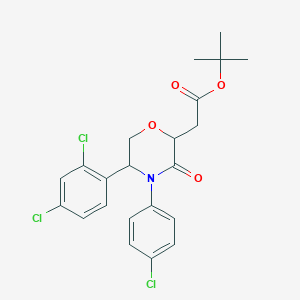
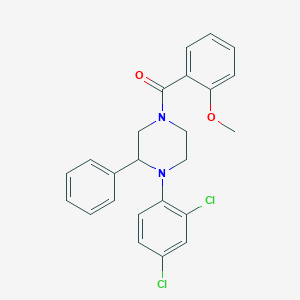
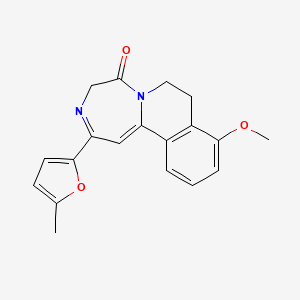
![(1,1,1-Trifluoro-3-hydroxypropan-2-yl) 3-[benzenesulfonyl(propan-2-yl)amino]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B10833331.png)

